REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[O:6]1[CH2:12][CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1.CN(C)[CH:16]=[O:17]>ClCCl.C(OCC)(=O)C>[Cl:3][C:10]1=[C:9]([CH:16]=[O:17])[CH2:8][CH2:7][O:6][CH2:12][CH2:11]1
|
Name
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|
Quantity
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3.45 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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O1CCC(CCC1)=O
|
Name
|
|
Quantity
|
12 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was then stirred at room temperature overnight before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with aqueous sodium acetate, water (3×), brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
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Type
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CUSTOM
|
Details
|
the crude product was used directly in the next reaction without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl\C\1=C(\CCOCC1)/C=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |